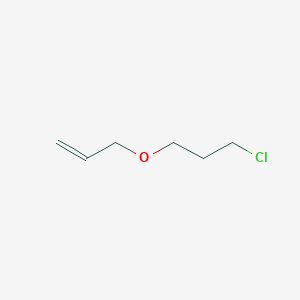![molecular formula C29H23N5O2S B12126156 (5Z)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12126156.png)
(5Z)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物「(5Z)-5-{[3-(4-メトキシ-3-メチルフェニル)-1-フェニル-1H-ピラゾール-4-イル]メチリデン}-2-(2-メチルフェニル)[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オン」は、複素環式化合物の一種である合成有機分子です。これらの化合物は、窒素、酸素、硫黄など、炭素以外の原子を少なくとも1つ含む環状構造を特徴としています。この特定の化合物には、ピラゾール環、チアゾール環、トリアゾール環が複雑に配置されており、科学研究の様々な分野で注目されています。
準備方法
合成経路と反応条件
「(5Z)-5-{[3-(4-メトキシ-3-メチルフェニル)-1-フェニル-1H-ピラゾール-4-イル]メチリデン}-2-(2-メチルフェニル)[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オン」の合成には、通常、複数段階の有機反応が伴います。このプロセスは、置換ピラゾールやチアゾールなどの中間体化合物の調製から始まり、特定の条件下でそれらを縮合させて最終生成物を生成します。これらの反応で使用される一般的な試薬には、ヒドラジン、アルデヒド、チオ尿素などがあり、酸や塩基などの触媒が反応を促進します。
工業生産方法
工業的な環境では、この化合物の生産には、高収率と高純度を確保するために、反応条件の最適化が必要です。これには、連続フローリアクターの使用、クロマトグラフィーなどの高度な精製技術、最終生成物の整合性を監視するための厳格な品質管理対策が含まれる場合があります。
化学反応の分析
反応の種類
化合物「(5Z)-5-{[3-(4-メトキシ-3-メチルフェニル)-1-フェニル-1H-ピラゾール-4-イル]メチリデン}-2-(2-メチルフェニル)[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オン」は、以下のを含む様々な化学反応を受ける可能性があります。
還元: 水素の付加または酸素の除去。通常は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用します。
置換: ある官能基を別の官能基と置き換える。ハロゲンや求核剤などの試薬によって促進されることがあります。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、過酸化水素、その他の酸化剤。酸性または塩基性条件下で。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、触媒的還元。
置換: ハロゲン、求核剤、求電子剤。酸性、塩基性、または中性環境などの様々な条件下で。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化によってケトンやカルボン酸が生成される場合があり、還元によってアルコールやアミンが生成される可能性があります。置換反応によって、新しい複素環式化合物や官能化誘導体が生成される場合があります。
科学研究への応用
化学
化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。その独特の構造により、新しい反応経路の探求や、新規材料の開発が可能になります。
生物学
生物学研究では、この化合物は、酵素相互作用、受容体結合、細胞プロセスを研究するためのプローブとして役立ちます。その複素環は天然基質を模倣することができ、生化学アッセイで有用です。
医学
この化合物の抗炎症作用、抗菌作用、抗がん作用などの潜在的な薬効を調査することができます。その構造は、特定の生物学的標的と相互作用し、新しい治療薬の開発につながる可能性があります。
産業
産業部門では、この化合物は、特殊化学品、農薬、医薬品の生産に使用できます。その安定性と反応性により、材料科学や触媒など、様々な用途に適しています。
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions, receptor binding, and cellular processes. Its heterocyclic rings can mimic natural substrates, making it useful in biochemical assays.
Medicine
The compound’s potential medicinal properties, such as anti-inflammatory, antimicrobial, or anticancer activities, can be investigated. Its structure may allow it to interact with specific biological targets, leading to the development of new therapeutic agents.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its stability and reactivity make it suitable for various applications, including material science and catalysis.
作用機序
「(5Z)-5-{[3-(4-メトキシ-3-メチルフェニル)-1-フェニル-1H-ピラゾール-4-イル]メチリデン}-2-(2-メチルフェニル)[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オン」が効果を発揮するメカニズムは、酵素、受容体、核酸などの分子標的との相互作用に関与しています。この化合物の複素環は、これらの標的と水素結合、疎水性相互作用、π-πスタッキングを形成し、その活性を調節し、特定の生物学的結果をもたらすことができます。
類似の化合物との比較
類似の化合物
- (5Z)-5-{[3-(4-メトキシフェニル)-1-フェニル-1H-ピラゾール-4-イル]メチリデン}-2-(2-メチルフェニル)[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オン
- (5Z)-5-{[3-(4-メチルフェニル)-1-フェニル-1H-ピラゾール-4-イル]メチリデン}-2-(2-メチルフェニル)[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オン
独自性
「(5Z)-5-{[3-(4-メトキシ-3-メチルフェニル)-1-フェニル-1H-ピラゾール-4-イル]メチリデン}-2-(2-メチルフェニル)[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オン」の独自性は、その特定の置換パターンと官能基の組み合わせにあります。
類似化合物との比較
Similar Compounds
- (5Z)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Uniqueness
The uniqueness of “(5Z)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” lies in its specific substitution pattern and the combination of functional groups
特性
分子式 |
C29H23N5O2S |
|---|---|
分子量 |
505.6 g/mol |
IUPAC名 |
(5Z)-5-[[3-(4-methoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C29H23N5O2S/c1-18-9-7-8-12-23(18)27-30-29-34(32-27)28(35)25(37-29)16-21-17-33(22-10-5-4-6-11-22)31-26(21)20-13-14-24(36-3)19(2)15-20/h4-17H,1-3H3/b25-16- |
InChIキー |
ARPDNOQITJDOPE-XYGWBWBKSA-N |
異性体SMILES |
CC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CN(N=C4C5=CC(=C(C=C5)OC)C)C6=CC=CC=C6)/SC3=N2 |
正規SMILES |
CC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CN(N=C4C5=CC(=C(C=C5)OC)C)C6=CC=CC=C6)SC3=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4,5-Trichloro-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B12126087.png)
![3-[(3-acetylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B12126093.png)
![5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12126094.png)




![N-butyl-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B12126126.png)

![Benzoic acid, 3-bromo-2-[[3-[4-(1,1-dimethylethyl)phenoxy]propyl]amino]-5-methyl-](/img/structure/B12126130.png)
![N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B12126134.png)


